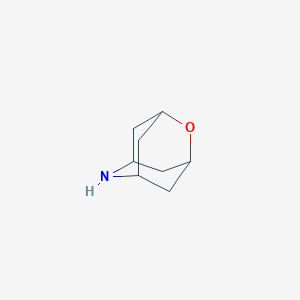

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxa-6-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-5-2-8-4-6(9-5)3-7(1)10-8/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUVHGGRVBURLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(N2)CC1O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Foundations of Adamantane and Heteroadamantane Architectures in Organic Chemistry

Historical Context and Fundamental Concepts of Adamantane (B196018)

Adamantane (C₁₀H₁₆) is a tricyclic alkane whose carbon framework is a structural subunit of the diamond lattice. wikipedia.org This arrangement of three fused cyclohexane (B81311) rings in a strain-free chair conformation gives adamantane its exceptional thermal stability and high melting point of 270°C. wikipedia.orgyoutube.com The existence of this unique polyhedral organic compound was first suggested in 1924, but it wasn't until 1933 that it was isolated from petroleum. wikipedia.orgwikiwand.com The first laboratory synthesis was achieved by Vladimir Prelog in 1941, albeit with a very low yield. wikipedia.orgwikiwand.com A more practical synthesis developed in 1957, involving a Lewis acid-catalyzed rearrangement, made adamantane more accessible for research and spurred the growth of adamantane chemistry. wikiwand.comnih.gov

The adamantane molecule possesses a high degree of symmetry (Td point group), with two distinct types of carbon atoms: four methine carbons at the bridgehead positions and six methylene (B1212753) carbons at the secondary positions. yale.edu This high symmetry is reflected in its simple ¹H and ¹³C NMR spectra. wikipedia.org The rigid and lipophilic nature of the adamantane cage has made it a valuable scaffold in medicinal chemistry and materials science. nih.govnih.gov

Introduction to Heteroadamantane Scaffolds: Focus on Nitrogen and Oxygen Incorporation

The substitution of one or more carbon atoms in the adamantane framework with heteroatoms, such as nitrogen and oxygen, gives rise to a class of compounds known as heteroadamantanes. This incorporation of heteroatoms significantly alters the physicochemical properties of the parent adamantane, introducing polarity, hydrogen bonding capabilities, and potential for further functionalization. nih.gov These modifications can lead to enhanced water solubility and unique biological activities compared to their all-carbon counterparts. nih.govnih.gov

Azaadamantane Frameworks

Azaadamantanes are nitrogen-containing analogs of adamantane. nih.govnih.gov The introduction of nitrogen atoms can occur at either the bridgehead or methylene positions of the adamantane core. The presence of nitrogen atoms imparts basicity to the molecule and provides sites for derivatization. nih.gov The synthesis of azaadamantanes often involves condensation reactions of acyclic or monocyclic precursors. nih.gov For instance, 1,3-diazaadamantanes can be synthesized through the condensation of ketones with hexamethylenetetramine. nih.gov Azaadamantane derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane: A Specific Heteroadamantane System

This compound is a specific heteroadamantane that incorporates both an oxygen and a nitrogen atom into the adamantane skeleton. achemblock.com The nomenclature indicates that at position 2, a carbon is replaced by an oxygen atom (oxa), and at position 6, a carbon is replaced by a nitrogen atom (aza). The stereochemical descriptor (1r,3r,5r,7r) defines the specific spatial arrangement of the bridgehead substituents. This unique combination of heteroatoms within the rigid adamantane framework results in a molecule with distinct chemical and physical properties, making it a subject of interest in synthetic and medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | achemblock.com |

| Molecular Weight | 139.2 g/mol | achemblock.com |

| CAS Number | 19557-29-0 | achemblock.comchemsrc.com |

| IUPAC Name | This compound | achemblock.com |

Stereochemical Principles and Control in 1r,3r,5r,7r 2 Oxa 6 Azaadamantane Chemistry

Inherent Chirality in Adamantane (B196018) and Heteroadamantane Systems

The adamantane molecule, with its perfect tetrahedral symmetry (Td point group), is achiral. However, this high symmetry is readily broken upon substitution, leading to chirality. The introduction of substituents at specific positions on the rigid carbon cage can create chiral centers or result in a chiral molecule as a whole. For instance, 1,2-disubstituted adamantane derivatives are inherently chiral. mdpi.com This principle of generating chirality through substitution extends to heteroadamantanes, where one or more carbon atoms of the cage are replaced by heteroatoms like oxygen or nitrogen. acs.org

The parent compound (1r,3r,5r,7r)-2-Oxa-6-azaadamantane possesses a plane of symmetry and is therefore achiral. nih.gov Chirality is introduced into this system through substitution, which can render the molecule asymmetric. The rigid, polycyclic nature of the heteroadamantane framework ensures that these stereochemical features are fixed, making them excellent scaffolds for applications where specific three-dimensional orientations are critical, such as in catalysis or medicinal chemistry. mdpi.comchemrxiv.org For example, the smallest diamondoid hydrocarbon that possesses inherent chirality is tetramantane, highlighting how complexity in the cage structure itself can lead to chirality even without substitution. arxiv.org

Stereoselective and Enantioselective Synthesis of Adamantane Derivatives

The construction of stereochemically pure adamantane and heteroadamantane derivatives is a significant challenge that requires sophisticated synthetic strategies. rsc.org Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is crucial for developing chiral ligands, catalysts, and pharmaceuticals where the biological activity is often enantiomer-dependent. mdpi.com

Various methods have been developed for the stereoselective synthesis of adamantane derivatives. These include the use of chiral auxiliaries, asymmetric catalysis, and the transformation of enantiomerically pure starting materials. mdpi.comrsc.org For example, enantiomerically pure ketoolefins have been cyclized using titanium(IV) chloride to yield enantiomerically pure substituted adamantane products, demonstrating that the stereochemistry of the precursor is retained during the adamantane framework construction. mdpi.com

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over others when multiple chiral centers are created in a reaction. In the context of adamantane chemistry, this is often governed by the steric and electronic properties of the rigid cage structure. The formation of nitrogen-bridged heterocycles, for instance, can proceed through caged heteroadamantane intermediates that thermodynamically drive epimerization to an exo form, which then allows for a diastereoselective intramolecular reaction. worktribe.com

In another example, the reaction of crotonoyl chloride with a cyclohexanone (B45756) enamine yields three different diastereomers of a 6-hydroxy-7,9-dimethyl-6-phenyladamantane-2,4-dione. rsc.org The formation of these specific isomers is dictated by the stereochemistry of the transition state during the key researchgate.netresearchgate.net sigmatropic rearrangement step. rsc.org Similarly, Brønsted acid-catalyzed cyclization of allylsilyl alcohols can produce polysubstituted tetrahydropyrans with excellent diastereoselectivity, a strategy that could be conceptually applied to the synthesis of substituted oxa-azaadamantanes. uva.es

The table below summarizes examples of diastereoselective reactions in the synthesis of adamantane and related structures.

| Reactants | Reaction Type | Product Stereochemistry | Key Factor | Reference |

| Crotonoyl chloride & Pyrrolidine (B122466) enamine of 4-benzoyl-4-methylcyclohexanone | researchgate.netresearchgate.net Sigmatropic Rearrangement / Cyclization | 9α-methyl-6α-phenyl, 9β-methyl-6α-phenyl, and 9β-methyl-6β-phenyl isomers | Transition state stereochemistry of the rearrangement | rsc.org |

| Fused bicyclic precursors with amino and ketone groups | Bridge-forming reductive amination | Specific diastereomer of a nitrogen-bridged heterocycle | Thermodynamic exo-endo epimerization via a heteroadamantane intermediate | worktribe.com |

| Allylsilyl alcohols | Acid-catalyzed hydroxyalkoxylation | Polysubstituted tetrahydropyrans with high diastereoselectivity (>95:5) | Stereocontrolled creation of a quaternary center at C2 | uva.es |

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating a racemic mixture of enantiomers. wikipedia.org It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. wikipedia.org This technique is distinct from chiral resolution, which separates diastereomeric products based on their different physical properties. wikipedia.org

In dynamic kinetic resolution (DKR), the racemization of the starting material is faster than the resolution reaction. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by continuously interconverting the enantiomers while one is selectively removed from the equilibrium through reaction. wikipedia.org

While specific examples for this compound are not prevalent, related methodologies highlight the potential. For example, the kinetic resolution of trans-cycloalkane-1,2-diols has been achieved via Steglich esterification, and racemic amino aldehydes have been resolved through oxidation. mdpi.comscilit.com These approaches could be adapted to resolve racemic precursors to chiral 2-oxa-6-azaadamantane derivatives.

Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule is essential for understanding its properties and interactions in a chiral environment. For adamantane derivatives, several powerful techniques are employed.

X-ray Crystallography: This is the most reliable method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. d-nb.infonih.gov However, obtaining single crystals suitable for analysis can be challenging, especially for liquids or amorphous solids. researchgate.netrsc.org A novel approach, known as the "crystalline sponge method," utilizes tetraaryladamantanes as co-crystallization agents. researchgate.netd-nb.info These adamantane derivatives form host-guest complexes with analyte molecules, facilitating their crystallization and allowing for their structural determination by X-ray diffraction. researchgate.netrsc.org This method has been successfully used to determine the absolute configuration of numerous chiral molecules. d-nb.inforsc.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). researchgate.net This method was successfully applied to determine the absolute configuration of (+)-(1R,3R,5R,7R)-2-oxaadamantane-4,8-dione, a chiral C-2-symmetric molecule. researchgate.net

The table below compares these two primary methods.

| Method | Principle | Advantages | Limitations | Reference |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine atomic positions. | Provides unambiguous, definitive 3D structure and absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain. | d-nb.infonih.gov |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by a chiral molecule. | Does not require crystallization; can be used in solution. Confirms homochirality. | Relies on comparison with computational models or known compounds for absolute configuration assignment. | researchgate.netresearchgate.net |

Influence of Stereochemistry on Reaction Pathways and Outcomes

The fixed, three-dimensional arrangement of atoms in chiral adamantane derivatives exerts significant control over reaction pathways and outcomes. The rigid cage can pre-organize reactive groups into specific orientations, influencing transition state energies and dictating the stereochemistry of the product. lumenlearning.comcareerendeavour.com

For example, in the synthesis of nitrogen-bridged heterocycles, the formation of a transient, caged heteroadamantane intermediate is key. The stability of this intermediate drives an epimerization that positions the functional groups for a specific intramolecular aza-Michael addition, leading to a single diastereomer. worktribe.com The stereochemistry of the adamantane framework directly controls the reaction pathway.

Furthermore, the stereochemistry of substituents on the adamantane core can influence rearrangements. In protoadamantyl systems, the size of a substituent can sterically hinder one rearrangement pathway, favoring another and thus changing the final product structure. mdpi.com The stereochemistry of the transition state is also a critical factor, as seen in the multiple researchgate.netresearchgate.net sigmatropic rearrangements that lead to specific isomers of adamantane-diones. rsc.org Even minor changes in stereoelectronics or conformation within the rigid adamantane structure can dramatically affect the molecule's ability to interact with other molecules, such as the blocking of the M2 proton channel by amantadine (B194251) derivatives, which is a key aspect of their antiviral activity. nih.gov This demonstrates that stereochemistry not only influences the course of a synthesis but also the ultimate biological function of the molecule. nih.gov

Reaction Mechanisms and Reactivity Profiles of 1r,3r,5r,7r 2 Oxa 6 Azaadamantane and Its Analogues

Fundamental Reaction Mechanisms in Adamantane (B196018) Chemistry

The chemistry of adamantane is largely characterized by reactions that proceed through high-energy intermediates such as carbocations and radicals. nih.gov Its rigid framework and the stability of its bridgehead positions play a crucial role in these transformations.

A hallmark of adamantane synthesis and functionalization is the Lewis acid-promoted rearrangement of various C10H16 isomeric precursors into the exceptionally stable adamantane skeleton. nih.govresearchgate.net This process involves a complex cascade of carbocationic intermediates, driven by the thermodynamic stability of the adamantyl cation. nih.gov The mechanism is understood to proceed through a series of 1,2-bond migrations and hydride shifts. nih.govcdnsciencepub.com

Hydride shifts are a fundamental aspect of adamantane chemistry. Studies have shown that these shifts are often intermolecular, involving hydride transfer between different molecules rather than an intramolecular shift. acs.orgrsc.org For instance, the rearrangement of 2-(1-adamantyl)-2-propanol to 3-isopropyl-1-adamantane carboxylic acid under Koch-Haaf conditions proceeds through intermolecular hydride shifts. capes.gov.br Similarly, rapid 1,4-hydride transfers have been observed in ortho-alkyl-substituted di(1-adamantyl)benzyl cations. rsc.org The stability of the 1-adamantyl carbocation is a key thermodynamic driving force in these rearrangements. nih.gov

Table 1: Examples of Carbocation-Mediated Reactions in Adamantane Chemistry

| Starting Material | Reagents/Conditions | Product(s) | Reaction Type |

| endo-Tetrahydrodicyclopentadiene (B1210996) | AlCl₃ | Adamantane | Isomerization/Rearrangement nih.govresearchgate.net |

| 2-(1-Adamantyl)-2-propanol | H₂SO₄/HCOOH (Koch-Haaf) | 3-Isopropyl-1-adamantanecarboxylic acid | Rearrangement/Carboxylation capes.gov.br |

| ortho-Isopropyldiphenyl(1-adamantyl)methanol | Acidic conditions | Styrene derivatives | 1,4-Hydride Shift rsc.org |

Radical reactions provide a powerful avenue for the direct functionalization of adamantane's strong C-H bonds. dntb.gov.uarsc.org These transformations allow for the introduction of a wide variety of functional groups, including alkyl, aryl, and carbonyl moieties. nih.gov

A common strategy involves the generation of an adamantyl radical via hydrogen atom transfer (HAT) from either a tertiary (bridgehead) or secondary C-H bond. nih.gov This radical can then be trapped by various acceptors. For example, Giese-type reactions involve the addition of the adamantyl radical to an electrophilic alkene. nih.gov Another approach is carbonylation, where the adamantyl radical reacts with carbon monoxide to form an acyl radical, which can then undergo further transformations. nih.gov Photoredox catalysis has emerged as a key technology, using light to initiate the radical process, often showing high selectivity for functionalizing the strong tertiary C-H bonds. chemrxiv.org

The selectivity of radical reactions, such as bromination, can be controlled by the choice of reagents, allowing for preferential substitution at either the bridgehead (C1) or secondary (C2) positions. nih.gov

Table 2: Selected Radical-Mediated Functionalizations of Adamantane

| Reaction Type | Reagents/Initiators | Functional Group Introduced | Key Intermediate |

| Chlorocarbonylation | Oxalyl chloride, benzoyl peroxide | Acyl chloride | Adamantyl radical, acyl radical nih.gov |

| Alkylation (Giese-type) | α,β-unsaturated acceptors, photoredox catalyst | Alkyl group | Adamantyl radical nih.gov |

| Amidation | Isocyanides, ferrocene (B1249389) catalyst, O₂ | Amide | Adamantyl radical, iminyl radical nih.gov |

| Carbonylation | CO, O₂, N-hydroxyphthalimide (NHPI) | Carboxylic acid | Adamantyl radical, acyl radical nih.gov |

The bridgehead carbons of adamantane are sterically hindered and generally unreactive towards traditional Sₙ2 reactions. However, Sₙ1-type reactions are possible due to the formation of the relatively stable bridgehead carbocation. Nucleophilic substitution at these positions often requires harsh conditions or specific electrophilic activation. acs.org

Friedel-Crafts-type reactions are commonly used to introduce substituents at the bridgehead positions. For instance, exhaustive methylation of all available bridgehead positions on adamantane derivatives can be achieved using tetramethylsilane (B1202638) and AlCl₃. researchgate.netnortheastern.edu This highlights the ability of the adamantane cage to undergo substitution at its tertiary carbons under strong electrophilic conditions.

Nucleophilic attack can also be directed to functional groups already present on the adamantane scaffold. For example, the conversion of di-carboxylic acid derivatives to other 1,2-disubstituted adamantanes involves nucleophilic displacement reactions, such as the formation of an acyl azide (B81097) from an acyl chloride. nih.gov

Specific Reactivity of the 2-Oxa-6-azaadamantane Scaffold

The presence of both an oxygen and a nitrogen atom within the adamantane cage introduces unique reactivity patterns not seen in the parent hydrocarbon or singly substituted hetero-adamantanes.

The nitrogen atom in the 6-position of the 2-oxa-6-azaadamantane scaffold is a key site of reactivity. It can act as a nucleophile and is susceptible to oxidation. A prominent reaction is N-oxidation, which leads to the formation of a stable nitroxyl (B88944) radical known as 2-Azaadamantane-N-oxyl (AZADO). sigmaaldrich.comsigmaaldrich.com

AZADO and its derivatives are highly efficient organocatalysts for the oxidation of alcohols to aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org They are often superior to other nitroxyl radical catalysts like TEMPO, especially for the oxidation of sterically hindered alcohols, because the adamantane framework provides less steric hindrance around the reactive nitroxyl group. organic-chemistry.org The catalytic cycle involves the oxidation of the alcohol by the oxoammonium ion (the oxidized form of AZADO), which is then regenerated by a co-oxidant. organic-chemistry.org

The nitrogen atom can also participate in other typical amine reactions, though its reactivity is influenced by the steric constraints of the cage structure.

Table 3: Catalytic Applications of 2-Azaadamantane-N-oxyl (AZADO)

| Substrate Type | Product Type | Co-oxidant/System | Key Advantage |

| Primary Alcohols | Aldehydes | tert-Butyl nitrite (B80452) / Aerobic | High selectivity, suppresses overoxidation organic-chemistry.org |

| Sterically Hindered Secondary Alcohols | Ketones | NaOCl | Superior to TEMPO for hindered substrates organic-chemistry.org |

| α-Hydroxy Acids | α-Keto Acids | Molecular Oxygen (O₂) | Chemoselective oxidation organic-chemistry.org |

| Terminal 1,2-Diols | One-carbon-shorter Carboxylic Acids | NaOCl / NaClO₂ | One-pot oxidative cleavage organic-chemistry.org |

Reactions that could potentially involve the oxygen include ether cleavage under harsh acidic conditions, though this is often challenging in such a constrained polycyclic system. More commonly, the oxygen atom's influence is observed electronically or in directing reactions at adjacent positions. The formation of six-membered oxygen-containing heterocycles often proceeds via intramolecular cyclization reactions, such as the oxa-Michael addition. rsc.orgresearchgate.net While not a direct reaction of the 2-oxa-6-azaadamantane oxygen itself, these synthetic principles are fundamental to the construction of the oxa-adamantane core and highlight the types of transformations oxygen heterocycles undergo. The synthesis of oxygen heterocycles can also be achieved through the insertion of arynes into C=O bonds, leading to various domino reactions that form the cyclic ether structure. nih.gov

Transformations at Bridgehead and Bridge Carbon Atoms

The inherent strain and stereoelectronic properties of the adamantane cage dictate the reactivity of its constituent atoms. In azaadamantanes, the introduction of heteroatoms further modulates this reactivity, creating opportunities for selective functionalization.

The reactivity of bridgehead imines, which are transient and highly strained intermediates, provides another avenue for functionalization. These reactive species can be generated photolytically from corresponding azides and trapped with nucleophiles like methanol (B129727) to yield methoxyamines. The reactivity of these anti-Bredt imines is influenced by the ring size of the imine-containing ring.

Furthermore, the synthesis of various aza-modified adamantane derivatives often proceeds through intermediates where bridgehead or bridge positions are functionalized. For example, the synthesis of 1,3,5-triazaadamantane (B14902350) derivatives can be achieved starting from 7-nitro-1,3,5-triazaadamantane, allowing for subsequent modifications at the C7 bridge position. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Azaadamantane-Type Systems

Understanding the mechanisms of reactions involving azaadamantane systems is crucial for optimizing existing transformations and designing new catalytic applications. These investigations often involve a combination of experimental techniques and computational modeling.

Elucidation of Catalytic Cycles and Intermediates

Azaadamantane derivatives have emerged as highly effective organocatalysts, particularly in oxidation reactions. A prominent example is the use of 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivatives as catalysts for the oxidation of alcohols. The catalytic cycle for AZADO-mediated alcohol oxidation has been a subject of detailed mechanistic study. nih.govtcichemicals.comcapes.gov.br

The catalytic cycle is initiated by the oxidation of the nitroxyl radical to the corresponding oxoammonium ion, which is the active oxidizing species. This oxoammonium ion then reacts with the alcohol substrate. The reaction can proceed through different pathways depending on the reaction conditions. Under basic or neutral conditions, a key intermediate is an alkoxynitroxide radical, formed via a hydrogen-bonded complex. This is followed by the abstraction of the α-hydrogen of the alcohol, leading to the formation of the carbonyl product and the hydroxylamine (B1172632). The hydroxylamine is then re-oxidized to the nitroxyl radical, completing the catalytic cycle.

The efficacy of bicyclic nitroxyls like AZADO is often attributed to reduced steric hindrance around the active nitroxyl/oxoammonium site compared to other nitroxyl radicals like TEMPO. nih.gov However, electrochemical studies have revealed that the catalytic activity is more significantly influenced by the redox potential of the nitroxyl/oxoammonium couple than by steric effects alone. nih.gov The identification and characterization of intermediates in these catalytic cycles are often achieved through techniques like cyclic voltammetry and in-situ monitoring of the distribution of catalyst oxidation states. nih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving azaadamantane-type systems. rsc.orgnih.govbohrium.commdpi.comsumitomo-chem.co.jprsc.orgresearchgate.netbiu.ac.il These methods allow for the calculation of the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction pathway.

For instance, computational studies have been employed to understand the enhanced catalytic activity of AZADO compared to TEMPO. By modeling the transition states for the hydrogen abstraction step, researchers can gain insights into the kinetic factors that contribute to the superior performance of azaadamantane-based catalysts.

DFT calculations are also crucial in predicting the feasibility of proposed reaction mechanisms and in discriminating between different possible pathways. rsc.org For example, in the study of the formation of bimane structures, DFT calculations supported a mechanism involving a key diaziridine intermediate, which determines the product distribution. bohrium.comresearchgate.netbiu.ac.il These calculations can also help in ruling out improbable intermediates, such as the thermal in-situ generation of a cyclopropenone in the same reaction. bohrium.comresearchgate.netbiu.ac.il

Furthermore, computational models can be developed to predict the catalytic activity and selectivity of new catalyst designs. nih.gov By establishing quantitative structure-activity relationships (QSAR), it is possible to screen potential catalysts in silico before embarking on their synthesis, thus accelerating the discovery of more efficient catalytic systems. The combination of computational chemistry with microkinetic modeling allows for a comprehensive understanding of complex catalytic reaction networks, including the identification of rate-determining steps and the influence of reaction conditions on the dominant pathways. mdpi.com

Computational Chemistry and Theoretical Investigations of 1r,3r,5r,7r 2 Oxa 6 Azaadamantane

Quantum Chemical Calculations for Structural Characterization

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure of (1r,3r,5r,7r)-2-Oxa-6-azaadamantane. researchgate.netnih.gov These calculations provide optimized geometries, including bond lengths, bond angles, and dihedral angles, that are in close agreement with experimental data where available.

By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model the molecule's structure. researchgate.net The process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable arrangement of the atoms. These calculations are foundational for all other computational investigations, as an accurate structure is a prerequisite for reliable predictions of other properties.

Table 1: Calculated Structural Parameters for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | 2-oxa-6-azatricyclo[3.3.1.1³,⁷]decane nih.gov |

Note: This table is populated with data from computational models and may vary slightly depending on the level of theory and basis set used.

Conformational Analysis and Energy Landscapes

While the adamantane (B196018) cage is rigid, subtle conformational changes can still occur. Conformational analysis of this compound involves exploring its potential energy surface to identify different stable conformations and the energy barriers between them. nih.govnih.gov This is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. nih.govnih.gov For this compound, the landscape is characterized by a deep energy minimum corresponding to its ground state geometry. By mapping the energy landscape, researchers can identify transition states that connect different conformations, providing insights into the dynamics of the molecule.

Reaction Pathway Modeling and Transition State Identification

Computational methods are powerful tools for modeling chemical reactions involving this compound. arxiv.orgstrath.ac.ukchemrxiv.org By simulating reaction pathways, chemists can predict the feasibility of a reaction, identify intermediates and transition states, and calculate activation energies. This is particularly useful for understanding the mechanisms of reactions where this molecule acts as a reactant, product, or catalyst.

The identification of transition states is a key aspect of reaction pathway modeling. arxiv.orgchemrxiv.org A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Techniques like the nudged elastic band (NEB) method are often employed to locate transition states between a known reactant and product. arxiv.org The energy and geometry of the transition state provide valuable information about the mechanism of the reaction.

Prediction and Validation of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, including its NMR, IR, and UV-Vis spectra. researchgate.netmdpi.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of the compound.

For instance, Gauge-Independent Atomic Orbital (GIAO) calculations can predict NMR chemical shifts with high accuracy. researchgate.net Similarly, by calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum that can be compared with experimental data. The agreement between predicted and experimental spectra serves as a validation of both the computational method and the synthesized structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Chemical shifts for protons in different environments |

| ¹³C NMR | Chemical shifts for carbon atoms in the cage structure |

| IR | Vibrational frequencies for C-N, C-O, C-H bonds |

Note: The specific values for predicted peaks require detailed computational analysis and are presented here as a general representation of the type of data obtained.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its reactivity. dokumen.pub Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's ability to act as an electron donor or acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species and for understanding its role in chemical reactions. For instance, regions of negative electrostatic potential are likely sites for electrophilic attack.

Future Directions and Emerging Research Avenues for 1r,3r,5r,7r 2 Oxa 6 Azaadamantane Chemistry

Innovation in Synthetic Methodologies

While syntheses for various aza- and oxa-azaadamantanes have been established, a primary focus for future research is the development of more efficient, scalable, and versatile synthetic routes. Current methods often rely on multi-step sequences starting from bicyclic precursors like bicyclo[3.3.1]nonanes. nih.govacs.org

Key synthetic strategies that have been employed include Curtius rearrangements of bicyclic carboxylic acids, followed by spontaneous intramolecular cyclization of the resulting carbamate (B1207046) or amide intermediates onto epoxides or bromonium ions to form the cage structure. nih.govacs.org For instance, 2-azaadamantan-6-one has been synthesized from 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. nih.govacs.org Another approach involves the reductive amination of bicyclo[3.3.1]nonane-3,7,9-trione derivatives. nih.govacs.org

Future innovations will likely concentrate on:

Asymmetric Synthesis: Developing enantioselective methods to access specific chiral isomers of functionalized 2-oxa-6-azaadamantanes, which is crucial for pharmacological applications. nih.govnih.gov

Green Chemistry Approaches: Utilizing more environmentally benign reagents and solvents, and exploring catalytic methods to replace stoichiometric reagents, thereby improving the sustainability of the synthesis. rsc.org

Scalability: Optimizing existing protocols for multigram or industrial-scale production, which is essential for translating laboratory findings into practical applications. chemrxiv.org A recent study highlighted a scalable synthesis of a 3D morpholine (B109124) mimetic, 9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane, from cyclooctadiene (COD) derivatives, demonstrating the potential for large-scale production of related cage compounds. chemrxiv.org

Advanced Mechanistic Discoveries

A deeper, more nuanced understanding of the reaction mechanisms involving the 2-oxa-6-azaadamantane scaffold is critical for rational catalyst design and the prediction of reactivity. While the general pathways for many transformations are known, the subtle electronic and steric effects imparted by the oxa- and aza-substitutions are not fully understood.

Future research in this area should leverage advanced analytical and computational tools:

Computational Chemistry: Employing Density Functional Theory (DFT) calculations to model transition states, calculate reaction energetics, and predict the influence of substituents on reactivity and selectivity. acs.orgnih.govd-nb.info DFT has been used to investigate the conformational and electronic structures of 2-azaadamantane (B3153908) N-oxyl (AZADO) derivatives to correlate these properties with their catalytic activity. nih.govresearchgate.net

In-situ Spectroscopy: Using techniques like advanced mass spectrometry and NMR to detect and characterize transient intermediates, providing direct evidence for proposed reaction pathways. rsc.org Photoionization and photoelectron photoion coincidence spectroscopy are emerging as powerful tools for the isomer-selective detection of reactive intermediates in catalytic processes. rsc.org

Kinetic Studies: Performing detailed kinetic analyses of reactions to elucidate rate-determining steps and the roles of catalysts and reagents. acs.orgresearchgate.netresearchgate.net Comprehensive kinetic studies have been used to compare the catalytic efficiency of AZADO derivatives with other nitroxyl (B88944) radicals like TEMPO. acs.orgresearchgate.net

These mechanistic insights will be invaluable for optimizing existing reactions and for the discovery of entirely new transformations. dokumen.pubthieme-connect.com

Exploration of Novel Catalytic Transformations

The 2-oxa-6-azaadamantane framework is a promising platform for the development of novel catalysts. The related compound 2-azaadamantane N-oxyl (AZADO) has already proven to be a highly active and superior catalyst for the oxidation of alcohols compared to the well-known 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govacs.orgfujifilm-wako.com.cn The reduced steric hindrance around the nitroxyl group in AZADO allows it to oxidize a broader range of substrates, including sterically hindered secondary alcohols. fujifilm-wako.com.cn

Emerging research is focused on expanding the catalytic utility of this scaffold:

New Oxidation Systems: Developing catalysts based on the (1r,3r,5r,7r)-2-Oxa-6-azaadamantane core for various oxidation reactions. The introduction of the oxygen atom could further modulate the electronic properties and stability of the corresponding N-oxyl radical.

Asymmetric Catalysis: Designing chiral 2-oxa-6-azaadamantane derivatives to act as ligands for transition metals or as organocatalysts for enantioselective reactions. nih.govnih.govfrontiersin.org Copper(I) complexes with phosphine (B1218219) ligands like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) have shown high activity in cycloaddition reactions. mdpi.com

Photoredox Catalysis: Investigating the potential of functionalized 2-oxa-6-azaadamantanes in photoredox and photoelectrochemical reactions, a rapidly growing field in organic synthesis. researchgate.net

The table below summarizes the performance of selected azaadamantane-based catalysts in aerobic oxidation reactions, highlighting their potential.

| Catalyst System | Substrate Type | Transformation | Key Findings | Selectivity Factor (s) | Reference |

|---|---|---|---|---|---|

| (1S,3S)-Chiral Hydroxylamine (B1172632) / Cu(I)Br | rac-Biaryl Alcohols | Oxidative Kinetic Resolution | Optically pure alcohols recovered with er up to 5.5:94.5. | 8.4 | acs.org |

| (1S,3S)-Chiral Hydroxylamine / Cu(I)Br | Prochiral Biaryl Diols | Desymmetrization | Axially chiral monoaldehydes obtained with er up to 99:1. | N/A | acs.org |

| AZADO / NOx | Alcohols | Aerobic Oxidation | Fluorinated AZADO derivatives show enhanced catalytic activity and stability. | N/A | researchgate.net |

| AZADO derivatives | l-menthol | Aerobic Oxidation | Catalytic activity correlates with structural and electronic parameters determined by DFT and spectroscopy. | N/A | acs.orgresearchgate.net |

Integration with Supramolecular Chemistry and Materials Science

The rigid, well-defined three-dimensional structure of the 2-oxa-6-azaadamantane cage makes it an ideal building block (tecton) for supramolecular chemistry and the design of advanced materials. irb.hr Adamantane (B196018) itself is a cornerstone of host-guest chemistry, and its heteroatom-containing analogues are poised to offer new functionalities. nih.gov

Future research directions include:

Host-Guest Systems: Incorporating the 2-oxa-6-azaadamantane unit into larger macrocyclic structures like crown ethers or cryptands to create hosts with unique recognition properties for specific guest molecules or ions. irb.hr The adamantane moiety acts as a rigid spacer, pre-organizing the host cavity for effective guest binding. irb.hr

Drug Delivery: Utilizing the scaffold as a guest motif to form strong inclusion complexes with macrocyclic hosts like cucurbit[n]urils, creating novel drug delivery systems with controlled release properties. nih.gov

Advanced Materials: Exploring derivatives of 2-oxa-6-azaadamantane in materials science. Introducing multiple nitro groups onto the scaffold can produce high-energy-density materials (HEDMs) with high thermal stability. researchgate.netresearchgate.net For example, 4,4,8,8-tetranitro-2-oxaadamantane has been synthesized and shown to have excellent thermal stability, making it a promising energetic compound. researchgate.net

Development of Next-Generation Functionalized Scaffolds

The true potential of this compound lies in its use as a core scaffold that can be decorated with various functional groups to create next-generation molecules with tailored properties. nih.govmdpi.com The presence of both oxygen and nitrogen heteroatoms provides distinct sites for chemical modification.

Key areas for development are:

Medicinal Chemistry: Using the scaffold to design novel pharmacophores. The introduction of heteroatoms reduces lipophilicity compared to adamantane, which can improve bioavailability and ADME-Tox properties. nih.govchemrxiv.org Functionalized derivatives can be tested for a wide range of biological activities. mdpi.com

Peptidomimetics: Incorporating the rigid 2-oxa-6-azaadamantane structure into peptide sequences to create conformationally constrained peptidomimetics with enhanced stability and biological activity. chemrxiv.org

Molecular Probes and Sensors: Attaching fluorophores or other reporter groups to the scaffold to develop probes for biological imaging or sensors for detecting specific analytes. beilstein-journals.org

Self-Assembling Systems: Designing functionalized scaffolds that can self-assemble into larger, ordered structures like fibrils or nanoparticles for applications in tissue engineering and drug delivery. nih.gov

By systematically exploring these research avenues, the scientific community can unlock new synthetic strategies, uncover fundamental mechanistic principles, and develop novel applications for the versatile this compound scaffold, solidifying its place as a valuable component in the toolkit of modern chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1r,3r,5r,7r)-2-Oxa-6-azaadamantane, and what key reaction parameters influence yield?

- Methodology : The compound can be synthesized via cyclization reactions using hydrazones and acetic anhydride under reflux conditions (4 hours at 100°C). Isolation involves precipitation in ice-water followed by filtration and drying . For adamantane-based heterocycles, alternative routes may include acid-catalyzed annulation or microwave-assisted methods to optimize reaction time and stereochemical control . Key parameters include temperature, solvent polarity, and stoichiometry of reagents.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology : Use a combination of elemental analysis, FT-IR (to identify functional groups like C-O-C and N-H), and NMR spectroscopy (¹H/¹³C for stereochemical confirmation). For example, ¹H NMR can resolve axial-equatorial proton splitting in the adamantane framework. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment .

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

- Methodology : Use Schlenk-line techniques for air-sensitive intermediates and ensure proper ventilation for volatile reagents like acetic anhydride. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention. Always consult safety data sheets (SDS) for related bicyclic compounds to anticipate hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or unexpected byproduct formation during synthesis?

- Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference. Cross-validate results using alternative techniques (e.g., 2D NMR or LC-MS) and compare with literature on analogous adamantane derivatives . For byproducts, employ column chromatography or preparative HPLC for isolation, followed by structural analysis to identify reaction pathways (e.g., isomerization or ring-opening).

Q. What computational methods are suitable for predicting the reactivity and stereochemical outcomes of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and thermodynamic stability of stereoisomers. Molecular docking studies may predict biological activity, while QSAR models correlate structural features (e.g., substituent electronegativity) with physicochemical properties .

Q. How does the rigid adamantane core influence the compound’s physicochemical properties (e.g., solubility, thermal stability) compared to flexible heterocycles?

- Methodology : Conduct differential scanning calorimetry (DSC) to assess thermal stability and use Hansen solubility parameters to predict solvent compatibility. Compare with non-rigid analogs to quantify effects of structural rigidity on melting points and logP values .

Q. What strategies optimize the regioselectivity of functionalization reactions on the 2-Oxa-6-azaadamantane scaffold?

- Methodology : Introduce directing groups (e.g., bromine) to guide electrophilic substitution. For metal-catalyzed reactions (e.g., C-H activation), screen ligands (e.g., phosphines) to enhance site specificity. Steric maps derived from X-ray data can identify accessible positions on the adamantane framework .

Educational and Training Considerations

Q. How can graduate students design experiments to explore the biological activity of this compound derivatives?

- Methodology : Train students in standardized assays like MIC (Minimum Inhibitory Concentration) for antibacterial screening or enzyme inhibition studies (e.g., kinase assays). Emphasize positive/negative controls and statistical validation (e.g., triplicate runs) to ensure reproducibility .

Q. What advanced laboratory techniques are essential for characterizing air-sensitive derivatives of this compound?

- Methodology : Master Schlenk-line operations for anhydrous synthesis and glovebox techniques for handling hygroscopic intermediates. Train students in cryogenic NMR (e.g., low-temperature ¹³C NMR) to stabilize reactive species during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.